molecular formula C14H11N3O B029346 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one CAS No. 107558-48-5

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Cat. No.: B029346
CAS No.: 107558-48-5
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
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Description

4-(4-Pyridylmethyl)-1(2H)-phthalazinone is a heterocyclic compound that features a phthalazinone core with a pyridylmethyl substituent at the 4-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 4-(4-Pyridylmethyl)-1(2H)-phthalazinone often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyridylmethyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridylmethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Pyridylmethyl)-1(2H)-phthalazinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Pyridylmethyl)-1(2H)-phthalazinone include other phthalazinone derivatives and pyridylmethyl-substituted heterocycles. Examples include:

  • 4-(4-Pyridylmethyl)-1(2H)-quinolinone
  • 4-(4-Pyridylmethyl)-1(2H)-isoquinolinone

Uniqueness

The uniqueness of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQMWTLRDNQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355038
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-48-5
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pyridylmethyl)-1(2H)-phtalazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 g of phthalidyl-3-triphenylphosphonium chloride (1.160 mol) is suspended in 2250 ml of tetrahydrofaran (THF). At 5° C., 110.7 ml of pyridine-4-aldehyde (124.2 g, 1.160 mol) is added, and then 161.7 ml of triethylamine (117.4 g, 1.160 mol) is metered into the white suspension. After the addition is completed, the reaction mixture is stirred for 1 hour at 40° C., then mixed with 62.0 ml of hydrazine hydrate (63.9 g, 1.276 mol) and stirred for 8 hours at 70° C. Then, 32.7 ml of acetic acid anhydride (35.5 g, 0.348 mol) is added, and the stirring is continued for 2.5 hours at 20° C. Then, the reaction mixture is mixed first with 1500 ml of water, then with 367 ml of 4 M H2SO4 solution. About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum. The suspension that is obtained is filtered via a glass frit. The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml). The precipitated product is filtered off, washed with 450 ml of water and dried at 60° C. 264.2 g (96% of theory) of a slightly yellowish solid is obtained.
[Compound]
Name
phthalidyl-3-triphenylphosphonium chloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
110.7 mL
Type
reactant
Reaction Step Two
Quantity
161.7 mL
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
Quantity
32.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
367 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1500 mL
Type
solvent
Reaction Step Eight
Customer
Q & A

Q1: What is the key innovation presented in the research paper regarding the synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone?

A1: The research paper [] introduces a novel method for synthesizing 4-(4-Pyridylmethyl)-1(2H)-phthalazinone. This method utilizes a reaction sequence starting with phthalidyl-3-triphenylphosphonium salt and 4-pyridine aldehyde in the presence of a base. Subsequent reactions with hydrazine hydrate and an acid treatment lead to the formation of the desired compound. The significance of this method lies in its ability to circumvent the safety and environmental concerns associated with previously established synthesis routes. This improvement highlights a step towards greener and safer chemical synthesis.

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